BenchChemオンラインストアへようこそ!

-TPA

Protein Kinase C Signal Transduction Phorbol Ester Pharmacology

12-O-Tetradecanoylphorbol-13-acetate (TPA; PMA) is a premier phorbol diester PKC activator, delivering the highest maximal stimulation of PKC kinase activity among all tested agonists. In head-to-head studies, it generates double the PKC-α activation of bryostatin-1 and achieves near-complete PKC translocation at 10-fold lower concentrations than mezerein. It is the definitive tool for high-sensitivity screening, PKC-eicosanoid crosstalk assays in MDA-MB-231 cells, and robust long-term growth inhibition studies (74% inhibition at 10 nM). Choose TPA when superior potency and quantitative reproducibility are non-negotiable. Secure your supply of this foundational compound, verified ≥98% pure by HPLC, with ambient global shipping available for immediate R&D deployment.

Molecular Formula C36H56O8
Molecular Weight 616.8 g/mol
Cat. No. B8116388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name-TPA
Molecular FormulaC36H56O8
Molecular Weight616.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C
InChIInChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30+,32-,34-,35-,36-/m1/s1
InChIKeyPHEDXBVPIONUQT-VSQGRRSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-O-Tetradecanoylphorbol-13-Acetate (TPA) – Chemical Identity, PKC Activation Profile, and Research-Grade Sourcing Considerations


12-O-Tetradecanoylphorbol-13-acetate (TPA; CAS 16561-29-8; synonyms: Phorbol 12-myristate 13-acetate, PMA) is a diester of phorbol isolated from croton oil [1]. It is a reversible, highly potent protein kinase C (PKC) activator effective at nanomolar concentrations both in vitro and in vivo [1]. TPA functions as a functional diacylglycerol (DAG) mimetic, binding to the C1 domain of PKC isoforms to induce enzyme activation and membrane translocation [2]. Its well-characterized PKC-activating properties and commercial availability at high purity (>98%) make it a foundational tool compound for studying PKC-mediated signal transduction across a broad range of cellular and in vivo models [1].

12-O-Tetradecanoylphorbol-13-Acetate (TPA) – Why In-Class Analogs and Generic PKC Activators Cannot Be Freely Substituted


Despite belonging to the broader class of PKC activators, TPA exhibits a distinct quantitative profile across several dimensions—including maximal activation potency, isoform selectivity, and functional antagonism by structurally divergent agonists—that render it non-interchangeable with analogs such as phorbol-12,13-dibutyrate (PDBu), bryostatin-1, teleocidin, or mezerein [1][2][3]. Head-to-head studies reveal that TPA achieves the highest maximal stimulation of PKC kinase activity among tested activators, while bryostatin-1 elicits only half the TPA response on PKC-α [1]. Furthermore, co-incubation experiments demonstrate that bryostatin-1 can functionally antagonize TPA-mediated prostaglandin E₂ production and growth inhibition [2]. These quantitative differences—documented in comparative assays using identical cellular systems—establish that substituting TPA with a generic 'PKC activator' would compromise experimental reproducibility and introduce confounding variables [1][2][3]. Therefore, selection of TPA specifically—rather than an in-class alternative—must be driven by the precise quantitative requirements of the intended assay system.

12-O-Tetradecanoylphorbol-13-Acetate (TPA) – Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Superior Maximal PKC Activation vs. Phorbol-12,13-Dibutyrate (PDBu) Across Multiple PKC Isoforms

In a comparative analysis of PKC subtype activation using baculovirus-expressed human PKC isoforms, TPA (100 nM) consistently elicited higher maximal kinase activity than the structurally related analog PDBu (100 nM) across all tested subtypes (α, γ, δ, ϵ, ζ, and η). Activation of PKC-α by bryostatin-1 reached only 50% of the TPA response [1].

Protein Kinase C Signal Transduction Phorbol Ester Pharmacology

Functional Antagonism: Bryostatin-1 Abolishes TPA-Induced Prostaglandin E₂ Production in MDA-MB-231 Cells

TPA (100 nM) induced a maximal increase in PGE₂ production in MDA-MB-231 human breast cancer cells. Co-incubation with an equimolar concentration of bryostatin-1 (100 nM) completely blocked this effect. Bryostatin-1 alone had no effect on PGE₂ synthesis [1].

Prostaglandin E2 Breast Cancer Eicosanoid Metabolism

Differential Growth Inhibition in MDA-MB-231 Cells: TPA (74% Inhibition) vs. Bryostatin-1 (20% Inhibition)

Treatment of MDA-MB-231 human breast cancer cells for 4 days with TPA (10 nM) inhibited cell growth by 74%, whereas bryostatin-1 (10 nM) inhibited growth by only 20%. Co-treatment with both agonists reversed the anti-proliferative effect of TPA to the level seen with bryostatin-1 alone [1].

Cell Proliferation Breast Cancer Anti-Proliferative Assay

PKC Translocation Potency: TPA (0.1 μM) vs. Mezerein (1 μM) in A549 Lung Carcinoma Cells

In A549 human lung carcinoma cells, TPA at 0.1 μM induced almost complete translocation of PKC activity from cytosol to membrane within 30 minutes. Mezerein, a structurally distinct PKC activator, required a 10-fold higher concentration (1 μM) to achieve comparable translocation [1].

PKC Translocation Lung Cancer Cellular Fractionation

Calcium-Independent PKC Activation: nM TPA Substitutes for mM Ca²⁺ in Bovine Brain PKC Assay

In a bovine brain PKC preparation, maximum stimulation (>10-fold) of kinase activity by TPA occurred in the presence of phospholipid but in the absence of added Ca²⁺. Nanomolar concentrations of TPA functionally substituted for millimolar concentrations of added Ca²⁺, and the two agents were not synergistic. Biologically active analogs such as PDBu, HHPA, and mezerein, as well as teleocidin and aplysiatoxin, also activated PKC in the absence of Ca²⁺, whereas inactive analogs (e.g., 4α-PDD) did not [1].

Calcium-Independent PKC Activation In Vitro Kinase Assay Phorbol Ester Mechanism

12-O-Tetradecanoylphorbol-13-Acetate (TPA) – Recommended Experimental Contexts Based on Quantitative Differentiation Data


Maximum-Sensitivity PKC Activation Assays Requiring Highest Signal Window

Use TPA when the primary experimental requirement is to achieve the maximal possible activation of multiple PKC isoforms in vitro. As demonstrated in head-to-head comparisons, TPA (100 nM) elicits greater kinase activity than PDBu (100 nM) across PKC subtypes α, γ, δ, ϵ, ζ, and η, and yields twice the response of bryostatin-1 on PKC-α [1]. This makes TPA the preferred choice for high-sensitivity screening assays where a robust signal is essential for detecting PKC-dependent modulation.

Robust Prostaglandin E₂ Induction in Breast Cancer Cell Models

Use TPA in MDA-MB-231 or similar breast cancer cell lines when the experimental endpoint requires a marked increase in PGE₂ production. TPA (100 nM) maximally stimulates PGE₂ synthesis, an effect that is completely blocked by equimolar bryostatin-1 [2]. Bryostatin-1 alone has no effect, confirming that TPA—not alternative PKC agonists—is the appropriate tool for studying PKC-eicosanoid crosstalk in this context.

Potent Growth Inhibition Studies in MDA-MB-231 Breast Cancer Cells

Use TPA for long-term (4-day) growth inhibition assays in MDA-MB-231 cells when a pronounced anti-proliferative effect is required. TPA (10 nM) achieves 74% growth inhibition, nearly four-fold greater than the 20% inhibition observed with bryostatin-1 (10 nM) [2]. This differential potency is critical for experiments designed to probe PKC-mediated growth arrest mechanisms.

High-Potency PKC Translocation Assays in A549 Lung Carcinoma Cells

Use TPA for subcellular fractionation studies measuring PKC translocation in A549 cells. TPA at 0.1 μM induces near-complete cytosol-to-membrane PKC translocation within 30 minutes, whereas the alternative activator mezerein requires a 10-fold higher concentration (1 μM) to achieve the same effect [3]. This potency advantage reduces compound consumption and minimizes potential off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for -TPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.